molecular formula C11H18O B13784348 2-(4-Methylpentylidene)cyclopentan-1-one CAS No. 67845-57-2

2-(4-Methylpentylidene)cyclopentan-1-one

Cat. No.: B13784348
CAS No.: 67845-57-2
M. Wt: 166.26 g/mol
InChI Key: VVHLWZHKGNSZQT-UXBLZVDNSA-N
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Description

2-(4-Methylpentylidene)cyclopentan-1-one is an organic compound with the molecular formula C11H18O It is a cyclopentanone derivative characterized by a methylpentylidene substituent at the second position of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpentylidene)cyclopentan-1-one typically involves the condensation of cyclopentanone with 4-methylpentanal under basic conditions. The reaction proceeds via an aldol condensation mechanism, where the enolate ion of cyclopentanone reacts with the aldehyde group of 4-methylpentanal to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpentylidene)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylpentylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(4-Methylpentylidene)cyclopentan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpentylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A structurally related compound with similar reactivity but different substituents.

    4-Methylcyclopentanone: Another related compound with a different substitution pattern on the cyclopentanone ring.

Uniqueness

2-(4-Methylpentylidene)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

67845-57-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2E)-2-(4-methylpentylidene)cyclopentan-1-one

InChI

InChI=1S/C11H18O/c1-9(2)5-3-6-10-7-4-8-11(10)12/h6,9H,3-5,7-8H2,1-2H3/b10-6+

InChI Key

VVHLWZHKGNSZQT-UXBLZVDNSA-N

Isomeric SMILES

CC(C)CC/C=C/1\CCCC1=O

Canonical SMILES

CC(C)CCC=C1CCCC1=O

Origin of Product

United States

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